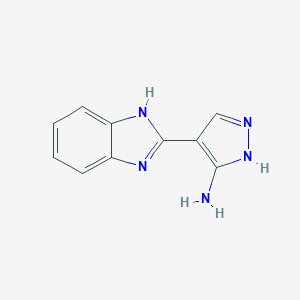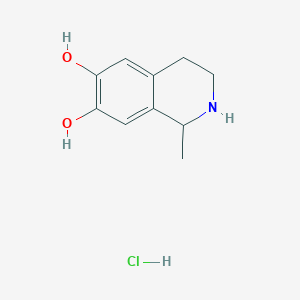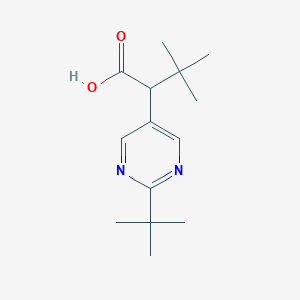
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in DNA synthesis and repair. It has also been suggested that the compound reduces inflammation by inhibiting the activation of certain signaling pathways involved in the production of pro-inflammatory cytokines.
生化学的および生理学的効果
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been found to reduce oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of using 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid in lab experiments is its ability to exhibit multiple therapeutic effects. This makes it a promising candidate for the development of new drugs. Moreover, the synthesis of this compound is relatively easy and can be carried out in good yields. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid. One of the potential directions is to study its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Moreover, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of 2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid involves the reaction of tert-butyl 2-oxo-4,4-dimethyl-1,3-oxazolidine-3-carboxylate with guanidine hydrochloride in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. This method has been reported to yield the desired product in good yields and high purity.
特性
CAS番号 |
122936-59-8 |
|---|---|
製品名 |
2-(2-Tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC名 |
2-(2-tert-butylpyrimidin-5-yl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)10(11(17)18)9-7-15-12(16-8-9)14(4,5)6/h7-8,10H,1-6H3,(H,17,18) |
InChIキー |
VBDKINMDYLMHPM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



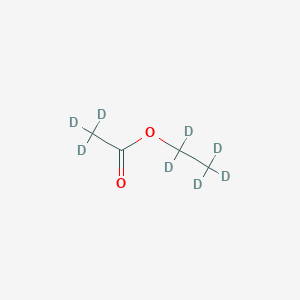
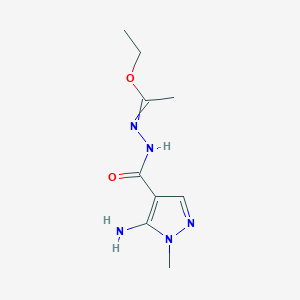
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)
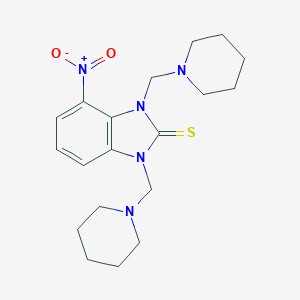
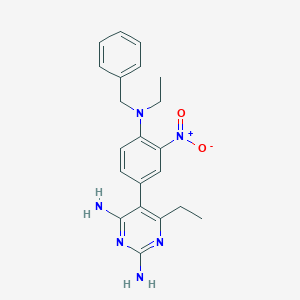
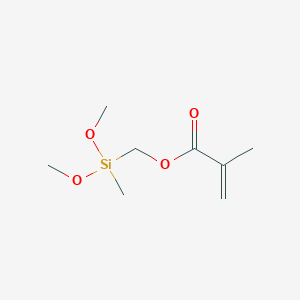
![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)



![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)

